4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide
Description
4-({[(4,8,8-Trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide is a synthetic chromene derivative featuring a pyrano[2,3-f]chromen core with a 4,8,8-trimethyl substitution pattern and a 2-oxo group. The compound is further functionalized at the 5-position with an acetylated amino-benzamide moiety. The pyrano-chromen scaffold is common in natural products and synthetic analogs, where substituents on the chromene ring and appended functional groups dictate physicochemical and pharmacological properties .
Properties
Molecular Formula |
C24H24N2O6 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-[[2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]benzamide |
InChI |
InChI=1S/C24H24N2O6/c1-13-10-20(28)31-22-16-8-9-24(2,3)32-17(16)11-18(21(13)22)30-12-19(27)26-15-6-4-14(5-7-15)23(25)29/h4-7,10-11H,8-9,12H2,1-3H3,(H2,25,29)(H,26,27) |
InChI Key |
XKDUNMFLTOAPJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4=CC=C(C=C4)C(=O)N)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Pyranochromen Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyranochromen structure.
Introduction of the Trimethyl and Oxo Groups: These groups are introduced through selective alkylation and oxidation reactions.
Attachment of the Benzamide Moiety: The final step involves the coupling of the pyranochromen derivative with a benzamide precursor using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzamide ring.
Scientific Research Applications
4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide can be contextualized against related chromene derivatives (Table 1). Key differences lie in substituent patterns, functional groups, and synthetic routes.
Table 1: Structural and Functional Comparison of Chromene Derivatives
Structural and Functional Analysis
Core Modifications: The pyrano[2,3-f]chromen core is conserved across most analogs. Variations in ring fusion (e.g., pyrano[2,3-h] in ) alter electronic distribution and steric effects. Substituents at C4 and C8 (e.g., methyl, butyl, benzyl) influence lipophilicity and metabolic stability. For instance, the 4-butyl group in increases hydrophobicity compared to the 4,8,8-trimethyl substitution in the target compound .
Functional Group Variations: The acetyl-amino-benzamide group in the target compound and contrasts with acetic acid derivatives (e.g., ). Cyano or hydroxy groups (e.g., ) confer distinct reactivity and polarity, impacting solubility and pharmacokinetics .
Synthetic Routes :
- The target compound likely follows a multi-step synthesis involving:
(i) Condensation of a substituted chromene precursor with an acetylating agent.
(ii) Coupling with benzamide via amide bond formation, similar to methods described for . - Piperidine-catalyzed cyclizations (e.g., ) and HBTU-mediated couplings (e.g., ) are common in related syntheses.
Biological Relevance: Benzamide-containing derivatives (e.g., target compound, ) are hypothesized to act as enzyme inhibitors, akin to dual-acting cholinesterase inhibitors described in . Substituent-driven bioactivity is evident in , where antimicrobial activity correlates with electron-withdrawing groups (e.g., cyano).
Research Findings and Data
- Crystallography : Structural characterization of such compounds often employs SHELXL and WinGX for refinement, ensuring accurate determination of stereochemistry and conformation .
- SAR Studies : The 4,8,8-trimethyl substitution in the target compound may enhance metabolic stability compared to 8,8-dimethyl analogs (e.g., ), as methyl groups reduce oxidative degradation .
- Commercial Availability: Derivatives like [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid (CAS 888027-28-9) are marketed for medicinal chemistry research, underscoring the scaffold’s relevance .
Biological Activity
The compound 4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide (CAS No. 888027-28-9) is a synthetic derivative that exhibits a complex structure with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 318.32 g/mol. The compound features a pyranocoumarin moiety linked to an acetylamino-benzamide structure, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide possess various biological activities:
-
Anticancer Activity :
- Compounds containing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of coumarin have been reported to exhibit strong anticancer properties through mechanisms involving apoptosis and cell cycle arrest .
- In vitro studies on related compounds demonstrated IC50 values in the micromolar range against human lung cancer cells (A549), indicating potential for further development as anticancer agents .
-
Antioxidant Properties :
- The presence of hydroxyl and methoxy groups in related structures enhances their ability to scavenge free radicals. Studies have shown that such compounds can increase antioxidant enzyme activities in treated rat models .
- The DPPH radical scavenging assay has been utilized to evaluate the antioxidant capacity of similar compounds, revealing significant activity .
-
Antimicrobial Activity :
- Certain derivatives have demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, structural analogs were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition .
- The minimum inhibitory concentration (MIC) for related compounds was found to be comparable to conventional antibiotics like ciprofloxacin .
Case Studies and Research Findings
Several studies have been conducted to investigate the biological activities of compounds related to 4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide:
Table 1: Summary of Biological Activities
| Activity Type | Reference Study | Observations |
|---|---|---|
| Anticancer | PMC8401404 | Significant cytotoxicity on A549 cells |
| Antioxidant | MDPI Journal | Enhanced antioxidant enzyme activity |
| Antimicrobial | Science.gov | Effective against E. coli and S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
